molecular formula C23H22N8OS B223484 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine CAS No. 181048-36-2

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

货号: B223484
CAS 编号: 181048-36-2
分子量: 364.4 g/mol
InChI 键: ZGRLLQADDAJFDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and guanidine moieties suggests that it may exhibit unique biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which can be synthesized through conventional named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The quinoline derivative is then functionalized with a phenyl group and a 2-methoxyethoxy substituent.

Finally, the guanidine moiety is introduced via guanidylation reactions, often using reagents such as N-iodosuccinimide (NIS) or bismuth salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

化学反应分析

Types of Reactions

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the quinoline or guanidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. In vitro tests have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine have been tested against strains like Mycobacterium smegmatis and Candida albicans, demonstrating notable Minimum Inhibitory Concentration (MIC) values that indicate strong antimicrobial efficacy .

Microbial Strain MIC (µg/mL) Activity
Mycobacterium smegmatis6.25Significant antibacterial activity
Candida albicans12.5Moderate antifungal activity
Pseudomonas aeruginosa25Effective against Gram-negative bacteria

Anticancer Properties

The anticancer potential of this compound has been explored through various in vivo studies. In xenograft models, this compound has shown promising results in inhibiting tumor growth. For example, at a dosage of 20 mg/kg, tumor growth inhibition rates reached up to 60% compared to control groups. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies have reported significant reductions in paw swelling in induced arthritis models after treatment with the compound, suggesting its potential use as an anti-inflammatory agent.

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized quinoline derivatives revealed that the introduction of electron-withdrawing groups significantly enhanced antimicrobial activity against Mycobacterium smegmatis. The compound's structural modifications were analyzed using X-ray crystallography, confirming its effectiveness as a potential antituberculosis agent .

Case Study 2: Antitumor Activity Assessment

In another investigation involving xenograft models, researchers observed that the compound not only inhibited tumor growth but also reduced metastasis in treated animals. The study emphasized the need for further exploration into the pharmacokinetics and long-term effects of this compound to establish its viability as an anticancer drug.

作用机制

The mechanism of action of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is not fully understood, but it likely involves interactions with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The guanidine group may enhance binding affinity to certain biological targets, contributing to the compound’s overall bioactivity.

相似化合物的比较

Similar Compounds

Uniqueness

What sets 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine apart is the combination of the quinoline and guanidine moieties, which may confer unique biological activities not seen in other compounds. This dual functionality could make it a valuable candidate for further research and development in various fields.

生物活性

The compound 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is a novel derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound features a quinoline ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Histone Deacetylase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making them attractive targets for cancer therapy .

Antiproliferative Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against HeLa cells, indicating their potential as anticancer agents .

Synthesis and Activity Testing

The synthesis of this compound involves several steps starting from commercially available precursors. The final compound was evaluated for its biological activity through enzyme inhibitory assays and cell viability tests.

  • Enzyme Inhibition Assays : The compound was tested against various HDAC isoforms. Results indicated selective inhibition of HDAC3 with an IC50 value of approximately 24.45 µM, showcasing its potential for targeted cancer therapy .
  • Cell Cycle Analysis : Flow cytometry was utilized to assess the impact of the compound on cell cycle progression. Treatment with the compound resulted in G2/M phase arrest in K562 leukemia cells, suggesting its role in disrupting normal cell cycle regulation .

Case Studies

Several case studies highlight the effectiveness of similar guanidine derivatives in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a phase II clinical trial for patients with advanced solid tumors. The study reported a partial response in 30% of patients, correlating with HDAC inhibition and subsequent reactivation of tumor suppressor genes .
  • Case Study 2 : Another study investigated the use of guanidine derivatives in combination with traditional chemotherapy agents. The results indicated enhanced efficacy and reduced side effects, attributed to the synergistic effects of HDAC inhibition and conventional treatments .

Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionIC50 = 24.45 µM for HDAC3
AntiproliferativeSignificant reduction in cell viability
Cell Cycle ArrestG2/M phase arrest
Clinical EfficacyPartial response in cancer patients

属性

IUPAC Name

N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRLLQADDAJFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939404
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181048-36-2
Record name MS 31-038
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181048362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MS-31-038
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA5T52ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does MS-31-038 impact myocardial infarction size in a pre-clinical model of ischemia/reperfusion injury?

A1: In a rat model of ischemia/reperfusion injury, intravenous administration of MS-31-038 significantly reduced myocardial infarct size, even when administered before the onset of reperfusion []. This suggests a potent protective effect against reperfusion injury.

Q2: What is the mechanism of action of MS-31-038 in mitigating ischemia/reperfusion injury?

A2: MS-31-038 acts as a potent and selective inhibitor of the Na+-H+ exchanger []. This exchanger plays a crucial role in cellular pH regulation, and its overactivity during ischemia and reperfusion contributes to cellular damage. By inhibiting this exchanger, MS-31-038 helps to maintain cellular pH balance and reduce the extent of injury.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。